alpha-Cholestane-d4
Description
Properties
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-ZMFVDLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1)([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cholesterol as the Primary Starting Material
The synthesis of this compound typically begins with cholesterol (CAS 57-88-5), a readily available sterol precursor. Cholesterol’s tetracyclic structure provides the foundational framework for introducing deuterium at the α-positions (C2 and C4) relative to the carbonyl groups in intermediate keto-steroids.
Oxidation to 4-Cholesten-3,6-dienone
The first step involves the oxidation of cholesterol using pyridinium chlorochromate (PCC) in dichloromethane (DCM). This reaction selectively oxidizes hydroxyl groups to ketones, yielding 4-cholesten-3,6-dienone (83% yield). The reaction conditions—7.0 equivalents of PCC at room temperature for 24 hours—ensure complete conversion while minimizing side reactions.
Reaction Conditions:
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Oxidizing Agent: PCC (7.0 eq.)
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Solvent: Dichloromethane
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Time: 24 hours
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Yield: 83%
Hydrogenation to 3,6-Cholestandione
The dienone intermediate undergoes catalytic hydrogenation using 10% palladium-on-carbon (Pd-C) under high-pressure hydrogen (70 psi) in ethyl acetate. This step saturates the double bonds, producing 3,6-cholestandione in quantitative yield.
Reaction Conditions:
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Catalyst: 10% Pd-C
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Pressure: 70 psi H₂
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Solvent: Ethyl acetate
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Time: 40 hours
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Yield: >99%
Deuterium Incorporation via Base-Catalyzed Exchange
Deuteration at the α-positions (C2 and C4) is achieved using sodium deuteroxide (NaOD) in dioxane. This step exploits the acidity of α-hydrogens adjacent to carbonyl groups, facilitating H-D exchange under reflux conditions.
Mechanism of Deuterium Incorporation
The keto-enol tautomerism of 3,6-cholestandione allows enolate formation, which reacts with deuterium oxide (D₂O) to replace hydrogens with deuterium. Refluxing for 36 hours ensures complete deuteration at the target positions, yielding 3,6-cholestandione-2,2,4,4-d4 (91% yield).
Reaction Conditions:
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Deuterating Agent: NaOD (in situ)
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Solvent: Dioxane
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Temperature: Reflux
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Time: 36 hours
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Yield: 91%
Reduction to this compound
The final step involves reductive removal of the carbonyl groups. Treatment with tosylhydrazine forms a tosylhydrazone intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) in methanol.
Tosylhydrazone Formation and Reduction
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Tosylhydrazone Formation:
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Reagent: Tosylhydrazine
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Solvent: Methanol
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Time: 3 hours
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Reduction:
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Reducing Agent: NaBH₄
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Temperature: Reflux
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Time: 8 hours
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Yield: 73–87%
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This two-step process converts the deuterated diketone into this compound, with isotopic purity confirmed by gas chromatography–mass spectrometry (GC-MS).
Characterization and Quality Control
Infrared (IR) Spectroscopy
The IR spectrum of 3,6-cholestandione-2,2,4,4-d4 shows characteristic absorption bands at 2183 cm⁻¹ (C–D stretch) and 1715 cm⁻¹ (C=O stretch), confirming deuterium incorporation and ketone retention.
Nuclear Magnetic Resonance (NMR)
Purity and Isotopic Enrichment
Commercial this compound (e.g., LGC Standards) exhibits >95% chemical purity by HPLC and >98% isotopic enrichment, as validated by high-resolution mass spectrometry (HRMS).
Analytical Data Table:
| Parameter | Specification | Method |
|---|---|---|
| Purity | >95% | HPLC |
| Isotopic Enrichment | >98% D4 | HRMS |
| Molecular Weight | 376.695 g/mol | Calculated |
| Storage Conditions | +4°C | — |
Challenges and Optimizations in Synthesis
Deuterium Exchange Efficiency
Early attempts using alternative bases (e.g., KOD) resulted in incomplete deuteration due to steric hindrance around the α-positions. Optimizing NaOD concentration and reaction time improved deuterium incorporation to >95%.
Byproduct Formation During Reduction
Over-reduction of the tosylhydrazone intermediate can yield undesired cholestanol derivatives. Controlling NaBH₄ stoichiometry and reaction temperature minimizes byproducts, ensuring >90% yield of this compound.
Applications of this compound
Chemical Reactions Analysis
Alpha-Cholestane-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholestanone or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Cholestane-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of steroids and other compounds.
Biology: Used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of steroid-based drugs.
Industry: Utilized in quality control processes to ensure the accuracy and precision of analytical methods .
Mechanism of Action
The mechanism of action of alpha-Cholestane-d4 primarily involves its role as a stable isotope-labeled compound. It does not exert biological effects directly but serves as a tracer in various analytical techniques. Its deuterium atoms replace hydrogen atoms, allowing for precise tracking and quantification in mass spectrometry and other analytical methods .
Comparison with Similar Compounds
Key Observations:
Isotopic Labeling: α-Cholestane-d4’s deuterium substitution enables its use in isotope dilution mass spectrometry (IDMS), where it distinguishes itself from endogenous analytes. Non-deuterated 5α-cholestane lacks this utility .
Functional Groups : 7α-Hydroxy-4-cholesten-3-one’s hydroxyl and ketone groups increase polarity, altering chromatographic retention times compared to the hydrophobic α-Cholestane-d4 .
Stability : While α-Cholestane-d4 requires refrigeration (+4°C), 5α-cholestane is stable at room temperature, reflecting differences in degradation risks .
Analytical Performance
- Chromatography: α-Cholestane-d4 co-elutes with non-deuterated analogs in HPLC but is distinguishable via MS due to its +4 Da mass shift. This property minimizes ion suppression artifacts in complex biological matrices .
- Sensitivity : In gas chromatography (GC), 7α-hydroxy-4-cholesten-3-one requires derivatization (e.g., silylation) for volatility, whereas α-Cholestane-d4’s saturated structure allows direct analysis .
Research Implications
α-Cholestane-d4’s role in metabolomics and lipidomics is irreplaceable due to its isotopic purity and compatibility with high-resolution MS. In contrast, 5α-cholestane serves as a baseline for structural studies, and 7α-hydroxy-4-cholesten-3-one is pivotal in bile acid research. Future studies should explore deuterated analogs with varying labeling positions to address interference in multiplexed assays .
Biological Activity
Alpha-Cholestane-d4, a deuterium-labeled derivative of cholestane, serves as a significant tool in biochemical research, particularly in studies related to sterol metabolism and pharmacokinetics. This compound is utilized as a tracer in various biological assays, enhancing the understanding of metabolic pathways and drug interactions.
This compound (CAS Number: 205529-74-4) is characterized by the incorporation of deuterium atoms into its molecular structure. This modification not only alters its physical properties but also allows for precise tracking in metabolic studies. The presence of deuterium enhances the stability and detection of the compound during analytical processes such as mass spectrometry.
Biological Applications
This compound is employed in several key areas of biological research:
- Metabolic Studies : It is widely used to trace the pathways of cholesterol metabolism. The deuterium labels allow researchers to monitor the incorporation and transformation of cholesterol within biological systems.
- Pharmacokinetic Research : The compound aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of steroid-based drugs. By using this compound as a reference standard, researchers can determine how modifications to drug structures affect their pharmacokinetic profiles .
- Steroid Quantification : As an internal standard in mass spectrometry, this compound facilitates accurate quantification of steroids and other lipophilic compounds, ensuring reliable results in both clinical and research settings .
The mechanism by which this compound exerts its effects primarily involves its role as a tracer. When introduced into biological systems, it participates in metabolic pathways similar to those of natural cholesterol. This allows researchers to observe changes in metabolic rates and pathways without altering the native biochemical environment significantly .
Pharmacokinetics
The incorporation of stable isotopes like deuterium into drug molecules can potentially modify their pharmacokinetic profiles. Studies indicate that deuterated compounds often exhibit altered metabolic rates compared to their non-deuterated counterparts, which can lead to improved therapeutic outcomes or reduced side effects .
Case Study: Cholesterol Metabolism
In a study examining cholesterol metabolism, researchers utilized this compound to trace its incorporation into cellular membranes. The findings indicated that cells treated with the deuterated compound showed distinct patterns of cholesterol uptake compared to controls, highlighting its utility in elucidating cholesterol homeostasis mechanisms .
Table 1: Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. How should researchers design experiments using α-Cholestane-d₄ as an internal standard for lipid analysis?
- Methodological Guidance :
- Step 1 : Optimize sample preparation by ensuring α-Cholestane-d₄ is dissolved in a compatible solvent (e.g., chloroform:methanol mixtures) to avoid precipitation .
- Step 2 : Calibrate mass spectrometry (MS) or nuclear magnetic resonance (NMR) instruments using α-Cholestane-d₄ at concentrations reflecting expected analyte levels. Include blank runs to account for background interference .
- Step 3 : Validate reproducibility by repeating experiments across multiple batches and operators, documenting deviations >5% as potential systemic errors .
Q. What analytical techniques are most reliable for characterizing α-Cholestane-d₄ in complex biological matrices?
- Methodological Guidance :
- Gas Chromatography-MS (GC-MS) : Use high-resolution columns (e.g., DB-5MS) to separate α-Cholestane-d₄ from co-eluting lipids. Confirm deuteration via isotopic peak patterns .
- NMR Spectroscopy : Leverage ²H-NMR to quantify deuterium incorporation, ensuring shimming and locking protocols are standardized to minimize signal drift .
- Cross-Validation : Compare results from at least two independent methods (e.g., MS + NMR) to confirm accuracy .
Q. How can researchers assess the purity and isotopic enrichment of commercially sourced α-Cholestane-d₄?
- Methodological Guidance :
- Purity Testing : Perform thin-layer chromatography (TLC) or HPLC with UV detection at 210 nm to detect non-deuterated contaminants .
- Isotopic Enrichment : Calculate deuterium content via mass spectrometry, using theoretical isotopic distributions as benchmarks. Acceptable enrichment is ≥98% for quantitative studies .
Advanced Research Questions
Q. How do isotopic effects of α-Cholestane-d₄ influence reaction kinetics in metabolic tracing studies?
- Methodological Guidance :
- Kinetic Isotope Effect (KIE) Analysis : Compare turnover rates of deuterated vs. non-deuterated cholestane in enzyme assays (e.g., cytochrome P450 systems). Use Arrhenius plots to quantify activation energy differences .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies, validating results against experimental rate constants .
Q. What strategies resolve contradictions in data when α-Cholestane-d₄ interacts with deuterated solvents?
- Methodological Guidance :
- Control Experiments : Replace deuterated solvents (e.g., D₂O, CDCl₃) with non-deuterated analogs to isolate solvent-induced isotopic interference .
- Statistical Frameworks : Apply ANOVA or mixed-effects models to distinguish solvent effects from biological variability. Report confidence intervals and effect sizes .
- Peer Review : Submit raw datasets for independent validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can researchers validate the stability of α-Cholestane-d₄ under varying experimental conditions (e.g., pH, temperature)?
- Methodological Guidance :
- Accelerated Stability Testing : Incubate α-Cholestane-d₄ at extreme pH (1–13) and temperatures (4–70°C). Monitor degradation via LC-MS every 24 hours for 7 days .
- Kinetic Modeling : Use first-order decay models to extrapolate shelf-life under standard lab conditions. Include Arrhenius-derived activation energy in reports .
Q. What cross-disciplinary applications of α-Cholestane-d₄ warrant further exploration in synthetic chemistry or biophysics?
- Methodological Guidance :
- Synthetic Chemistry : Investigate its role as a chiral dopant in liquid crystals by measuring helical twisting power via polarized optical microscopy .
- Biophysics : Use small-angle X-ray scattering (SAXS) to study α-Cholestane-d₄’s impact on lipid bilayer structure, correlating deuteration with membrane rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
